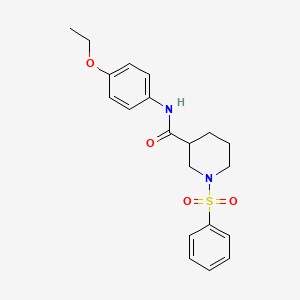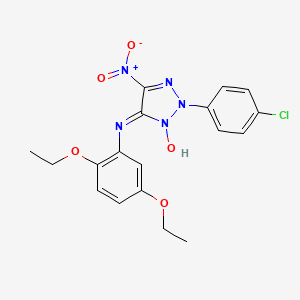
N-1,3-benzodioxol-5-yl-2-benzyl-1,3-dioxo-5-isoindolinecarboxamide
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-2-benzyl-1,3-dioxo-5-isoindolinecarboxamide, also known as BIBX1382, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
N-1,3-benzodioxol-5-yl-2-benzyl-1,3-dioxo-5-isoindolinecarboxamide exerts its effects by blocking the activity of EGFR, a receptor that plays a key role in cell proliferation and survival. By inhibiting the activity of EGFR, this compound can prevent the growth and spread of cancer cells. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound inhibits the activity of EGFR, leading to decreased cell proliferation and increased apoptosis. In neurons, this compound has been found to protect against oxidative stress and inflammation, which are key contributors to neurodegenerative diseases. This compound has also been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting that it may have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-1,3-benzodioxol-5-yl-2-benzyl-1,3-dioxo-5-isoindolinecarboxamide is its specificity for EGFR, which makes it a useful tool for studying the role of EGFR in cancer and other diseases. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in some experiments. Additionally, this compound has not been extensively studied in vivo, so its effects in animal models and humans are not well understood.
Direcciones Futuras
There are several future directions for research on N-1,3-benzodioxol-5-yl-2-benzyl-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of more soluble forms of the compound, which would make it easier to use in experiments. Another direction is the investigation of this compound's effects in animal models and humans, which could provide valuable information on its potential as a therapeutic agent. Additionally, further research is needed to fully understand the mechanisms underlying this compound's effects on EGFR, oxidative stress, and inflammation.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-2-benzyl-1,3-dioxo-5-isoindolinecarboxamide has been studied for its potential applications in various fields, including cancer treatment, neuroprotection, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer. In neuroprotection, this compound has been found to protect neurons from damage caused by oxidative stress and inflammation. Inflammation is also an area of research interest for this compound, as it has been shown to reduce the production of pro-inflammatory cytokines in vitro.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-benzyl-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5/c26-21(24-16-7-9-19-20(11-16)30-13-29-19)15-6-8-17-18(10-15)23(28)25(22(17)27)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJLSYXXGURQDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,6-dimethyl-4-morpholinyl)methyl]-N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4198322.png)
![1-ethyl-3-(4-methyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B4198325.png)
![1-(4-bromophenyl)-3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4198330.png)

![1-ethyl-3-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B4198342.png)
![5-phenyl-3-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4198354.png)
![2-[(3-iodobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4198358.png)
![3-bicyclo[2.2.1]hept-5-en-2-yl-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B4198365.png)

![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4198387.png)
![3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzonitrile](/img/structure/B4198399.png)


